CID 78069309
Description
Contextualization of CID 78069309 within Contemporary Chemical Biology Research
The pursuit of chemical probes—small molecules that can modulate the function of specific proteins—is a cornerstone of modern chemical biology. These tools are invaluable for dissecting complex biological processes and validating potential drug targets. nih.govplos.org The intended research context for this compound was the study of inositol (B14025) phosphate (B84403) kinases, a family of enzymes crucial for cell signaling. researchgate.net
Specifically, this compound was reported as an inhibitor of diphosphoinositol pentakisphosphate kinase (PPIP5K). nih.govplos.org PPIP5K is the enzyme responsible for synthesizing 'high-energy' inositol pyrophosphates (PP-InsPs), molecules that operate at the critical intersection of cellular energy metabolism and signal transduction. nih.govplos.org The development of selective inhibitors for kinases like PPIP5K is a significant goal, as such compounds would allow researchers to probe the specific roles of these enzymes in cellular health and disease, complementing genetic approaches. nih.gov The search for inhibitors of the inositol phosphate kinase family was, and remains, an active area of research due to the diverse cellular activities attributed to their metabolic products. researchgate.net
Historical Perspectives on the Discovery and Initial Academic Characterization of this compound
The initial report on this compound appeared in a 2016 article in the journal PLOS One. plos.org This study described the development and execution of a high-throughput screen (HTS) designed to identify inhibitors of PPIP5K. plos.org According to the publication, a kinase-focused library of 4,745 compounds was screened, leading to the identification of fifteen molecules that inhibited PPIP5K activity by more than 50% at a concentration of 13 μM. plos.orgresearchgate.net
From these initial hits, this compound (UNC10112646) was selected for more detailed characterization based on its structure and purported activity. nih.govplos.org The 2016 paper published specific data on its inhibitory properties, claiming it bound directly to PPIP5K. nih.govplos.org Kinetic experiments described in the paper reportedly showed that the inhibition was competitive with ATP, suggesting that this compound acted by blocking the nucleotide-binding site of the enzyme. nih.govplos.org The study also claimed that the compound was selective, showing no inhibition of the structurally unrelated PP-InsP kinase, IP6K2, at a concentration of 10 μM. nih.govresearchgate.net
However, in 2017, the Office of Research Integrity (ORI) issued a finding of research misconduct against the primary author of the PLOS One paper. nih.govgovinfo.gov The ORI investigation, based on the respondent's own admission, concluded that data and text related to the screening and characterization of the inhibitors, including this compound, were falsified and/or fabricated. nih.gov The investigation found that the compounds UNC10112646, UNC10225354, and UNC10225498 were not, in fact, part of the 5K library data set that was screened. nih.gov Furthermore, the ORI notice specified that the characterization data for this compound, including the results for its inhibitory dose-response curve (Figure 4D), its binding interaction via isothermal titration calorimetry (Figure 5B), its mechanism of inhibition (Figure 6), and its effects in HPLC analysis (Figure 8), were not supported by the experimental records. nih.govgovinfo.gov Consequently, the 2016 PLOS One paper was recommended for retraction. nih.gov
Classification of this compound within Relevant Chemical and Biological Categories
Based on the claims made in the now-discredited scientific literature, this compound was classified as a small molecule inhibitor of the enzyme PPIP5K. nih.govplos.org Its purported mechanism of action placed it in the category of an ATP-competitive kinase inhibitor. nih.govplos.org As a tool compound, it was intended for use as a chemical probe in cell signaling research. plos.org While its initial promise as a specific inhibitor of inositol pyrophosphate signaling has been invalidated, its history serves as a case study in research integrity.
Below are tables detailing the reported, but subsequently retracted, biological activity of this compound and its general chemical compound information.
Table 1: Reported (Falsified) Biological Data for this compound against PPIP5K
| Parameter | Reported Value | Reference |
|---|---|---|
| IC50 | 6.96 ± 0.03 μM | nih.govplos.org |
| Kd | 7.30 ± 0.03 μM | nih.govplos.org |
| Ki | 3.6 ± 1.3 μM | nih.gov |
This data was reported in a 2016 PLOS One paper that was later found to contain falsified and/or fabricated data and was recommended for retraction by the Office of Research Integrity. nih.gov
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| PubChem CID | 78069309 |
| Alternative Name | UNC10112646 |
| Molecular Formula | C14H8N2O8S2 |
| Molecular Weight | 396.35 g/mol |
Data sourced from PubChem and related chemical databases. naver.com
Information regarding the chemical compound this compound is not publicly available, preventing the generation of the requested article.
Extensive searches for scientific literature and data pertaining to the synthesis, derivatization, and chemical methodologies of the specific compound "this compound" have yielded no specific results. This suggests that the compound may be proprietary, designated for internal research purposes, or not yet described in publicly accessible scientific databases and publications.
Consequently, it is not possible to provide the detailed article as requested in the outline. The required information for the following sections and subsections is not available in the public domain:
Structure
2D Structure
Properties
Molecular Formula |
C15H37NSi3 |
|---|---|
Molecular Weight |
315.72 g/mol |
InChI |
InChI=1S/C15H37NSi3/c1-8-9-10-11-14-17-15-12-13-16(18(2,3)4)19(5,6)7/h8-15H2,1-7H3 |
InChI Key |
NXGRUGYQMMEMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]CCCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cid 78069309
Strategies for the Preparation of CID 78069309 Analogs and Derivatives
Chemical Modifications of this compound for Enhanced Research Utility
N-terminal Modifications of this compound and its Analogs
Without any foundational information on the structure, synthesis, or properties of this compound, the creation of a scientifically accurate and informative article is not feasible. Further research and publication in peer-reviewed literature would be required for the scientific community to elaborate on its chemical characteristics and synthetic methodologies.
Cyclization Strategies for this compound Derivatives
The formation of cyclic structures is a critical step in the synthesis of many biologically active molecules, often imparting conformational rigidity and metabolic stability. For derivatives of a core scaffold like this compound, various cyclization strategies can be envisioned, depending on the nature of the available functional groups and the desired ring system. These strategies are often designed to construct key heterocyclic or carbocyclic rings that define the core architecture of the molecule.
Intramolecular reactions are a powerful tool for ring formation. Methodologies such as intramolecular aldol (B89426) condensations, promoted by acids like triflic acid, can be employed to form fused bicyclic systems from acyclic precursors bearing both enol and imide functionalities. researchgate.net Another prominent strategy is the aza-[4+2] cycloaddition, which can be catalyzed by systems like Ca(NTf2)2/nBu4NPF6 to generate diverse fused ring systems in good yields. researchgate.net Radical-based processes and additions of nucleophiles to activated imide carbonyls also represent viable pathways for constructing polycyclic nitrogen-containing compounds. researchgate.net
In the context of peptide-based scaffolds, on-resin cyclization is a widely used technique. nih.gov This approach, often employed in solid-phase peptide synthesis (SPPS), allows for the formation of cyclic peptides, which can serve as conformationally constrained analogs of linear peptides, often with improved biological activity and stability. nih.gov The synthesis of the cyclic pentapeptide c(RGDfK), a selective ligand for the αvβ3 integrin, exemplifies this approach where all synthetic operations, including the cyclization, are performed on the solid support. nih.gov
Table 1: Overview of Selected Cyclization Strategies
| Strategy | Description | Key Reagents/Conditions | Example Application |
|---|---|---|---|
| Intramolecular Aldol Condensation | Formation of a new ring through the reaction of an enol with an imide moiety within the same molecule. | Triflic Acid (TfOH) | Synthesis of izidine alkaloids. researchgate.net |
| Aza-[4+2] Cycloaddition | A cycloaddition reaction involving a diene and a dienophile containing nitrogen to form a six-membered heterocyclic ring. | Ca(NTf2)2/nBu4NPF6 | Formation of diverse fused ring systems. researchgate.net |
| On-Resin Cyclization | Cyclization of a linear precursor that is attached to a solid support, commonly used for peptides. | Standard peptide coupling reagents | Synthesis of cyclic peptides like c(RGDfK). nih.gov |
Incorporation of Reporter Tags into this compound Scaffolds
The ability to attach reporter tags to a chemical scaffold is crucial for studying its biological interactions, cellular localization, and mechanism of action. Reporter tags can include fluorescent dyes, biotin, or radioactive isotopes. The modification of nucleic acids with nucleotides linked to detectable reporter groups is a well-established tool in molecular biology. nih.gov This concept is broadly applicable to small molecules as well.
The incorporation of these tags typically involves the functionalization of the core scaffold with a reactive handle (e.g., an amine, carboxylic acid, alkyne, or azide) that can be chemoselectively ligated with the reporter molecule. For instance, the lysine (B10760008) residue in the cyclic peptide c(RGDfK) can be functionalized on-resin with the Bolton-Hunter reagent, a common method for radioiodination. nih.gov
The choice of scaffold for library presentation and modification is critical. Scaffolds like the fibronectin type III domain or lipocalins provide stable frameworks where loops can be randomized to generate novel binding specificities. nih.gov These engineered proteins can be expressed with specific tags or functionalized post-translationally. While this compound is a small molecule, the principles of introducing functional handles for subsequent labeling are analogous. A synthetic route can be designed to include a protected functional group that can be deprotected and reacted with a reporter tag in the final steps of the synthesis.
Solid-Phase and Solution-Phase Synthetic Approaches for this compound Derivatives
Both solid-phase and solution-phase synthesis offer distinct advantages and are chosen based on the goals of the synthetic campaign.
Solid-Phase Synthesis (SPS) involves attaching the starting material to an insoluble polymer resin and carrying out the synthesis in a stepwise manner. A major advantage of SPS is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. This makes it highly amenable to automation and the generation of large combinatorial libraries. mdpi.commdpi.com SPS has been successfully used to create libraries of thiazolo-pyrimidinone derivatives, where high yields were achieved over multiple synthetic steps. mdpi.com The synthesis of N-substituted glycine (B1666218) oligomers (peptoids) is another area where SPS has been extensively applied, allowing for the creation of diverse molecular tools for biological screening. mdpi.com However, SPS can have limitations related to the choice of reagents, solvents, and reaction conditions that are compatible with the solid support. mdpi.com
Solution-Phase Synthesis , the traditional method of organic synthesis, is conducted with all reactants dissolved in a solvent. This approach offers greater flexibility in reaction conditions (e.g., temperature, concentration) and is often more scalable for the production of large quantities of a single compound. beilstein-journals.org Purification in solution-phase synthesis typically relies on standard techniques like chromatography, crystallization, or distillation. For the synthesis of short oligoribonucleotides, a solution-phase approach using a precipitative support has been developed, combining some of the purification benefits of SPS with the flexibility of solution-phase chemistry. beilstein-journals.org
Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simplified; filtration and washing | Requires chromatography, crystallization, or distillation |
| Automation | Highly amenable | More complex to automate |
| Scalability | Typically for smaller scale (mg to g) | Readily scalable to large quantities (kg) |
| Reaction Monitoring | More difficult to monitor reaction completion | Easier to monitor using techniques like TLC, LC-MS, NMR |
| Library Synthesis | Ideal for combinatorial and parallel synthesis | Possible, but often more laborious |
| Flexibility | Limited by resin stability and compatibility | High flexibility in reaction conditions |
The choice between solid-phase and solution-phase synthesis for producing derivatives of this compound would depend on the specific objectives. For generating a large library for initial SAR screening, a solid-phase approach would likely be more efficient. For producing a larger quantity of a promising lead candidate for further studies, a solution-phase route would be more appropriate.
Structure Activity Relationship Sar Studies of Cid 78069309 and Its Analogs
Elucidation of Key Structural Motifs in CID 78069309 Essential for Biological Activity
Based on the structure of this compound, several key motifs can be identified as likely being crucial for its biological activity. These include:
The Nicotinamide Core: This central heterocyclic ring is a common scaffold in many biologically active molecules and likely serves as the primary anchoring point to its biological target. The nitrogen atom in the pyridine ring and the amide group are key features for forming hydrogen bonds and other interactions.
The 5-iodo and 6-(4-(trifluoromethyl)phenyl) Substituents: These bulky and lipophilic groups on the pyridine ring are expected to play a significant role in defining the compound's binding affinity and selectivity. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The trifluoromethylphenyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity through hydrophobic interactions.
The N-((1R,2S)-2-fluorocyclopentyl) Group: This N-terminal substituent is critical for modulating the compound's physicochemical properties, such as solubility and membrane permeability. The stereochemistry and the presence of the fluorine atom are likely to have a profound impact on the compound's conformation and interaction with its target.
Impact of Specific Substitutions and Stereochemical Modifications on this compound Activity
While no specific data for this compound is available, general SAR principles suggest that modifications to its structure would have the following impacts:
Modifications to the Phenyl Ring: Altering the substitution pattern on the 6-phenyl ring would likely affect the compound's potency and selectivity. For example, changing the position or nature of the trifluoromethyl group could alter the electronic properties and steric interactions within the binding pocket of the target protein.
Stereochemistry of the Cyclopentyl Group: The specific (1R,2S) stereochemistry of the 2-fluorocyclopentyl group is likely crucial for optimal binding. Altering the stereoisomers to (1S,2R), (1R,2R), or (1S,2S) would change the spatial arrangement of the atoms and could lead to a significant loss of activity due to steric clashes or loss of key interactions with the target. The fluorine atom's position and stereochemistry are also critical, as fluorine can act as a hydrogen bond acceptor and influence the local electronic environment.
Correlation of Structural Constraints with Functional Outcomes in this compound Analogs
The functional outcomes of this compound analogs would be highly dependent on their structural features. For instance, increasing the lipophilicity of the molecule by adding more hydrophobic substituents might enhance cell permeability but could also lead to increased off-target effects and lower solubility. Conversely, introducing more polar groups could improve solubility but might hinder the compound's ability to cross cell membranes. The rigidity of the molecule is also a key factor; introducing conformational constraints, for example, by using cyclic structures, can lock the molecule in a bioactive conformation, leading to increased potency.
SAR Insights Derived from Modified this compound N-Terminus
The N-terminus of this compound, the (1R,2S)-2-fluorocyclopentyl group, is a critical determinant of its activity. Modifications in this region would be expected to have a significant impact:
Ring Size: Changing the cyclopentyl ring to a cyclobutyl, cyclohexyl, or other cyclic system would alter the steric bulk and conformation, likely affecting how the molecule fits into its binding site.
Fluorine Substitution: The position and number of fluorine substituents on the cycloalkyl ring would influence the molecule's electronic properties and its ability to form specific interactions. The strategic placement of fluorine can also block metabolic pathways, thereby increasing the compound's half-life.
Acyclic Analogs: Replacing the cyclic N-terminus with various acyclic alkyl or substituted alkyl chains would provide insights into the importance of the cyclic constraint for biological activity.
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound designated as "this compound." Consequently, it is not possible to provide an article detailing its molecular mechanisms of action, including its ligand-receptor interactions, binding affinity, or its effects on downstream signaling pathways such as adenylyl cyclase, PI3K/HDAC, or monoamine transporters.
The identifier "this compound" does not correspond to a known substance with documented biological activity in the searched databases. Therefore, the requested article, with its specific outline and subsections, cannot be generated.
Molecular Mechanisms of Action of Cid 78069309
Downstream Signaling Pathway Modulation by CID 78069309
Other Intracellular Signaling Events Regulated by this compound
There is currently no available data to describe other intracellular signaling events that may be regulated by this compound.
Specific Target Engagement and Off-Target Mechanistic Effects in Preclinical Models of this compound
Information regarding the specific molecular targets of this compound is not present in the current scientific literature. Consequently, details on its on-target and potential off-target mechanistic effects in preclinical models are unknown.
Mechanistic Investigations of Cell Cycle Modulation and Apoptosis Induction by this compound
There are no published studies investigating the mechanistic basis of how this compound might modulate the cell cycle or induce apoptosis. Therefore, no data is available to be presented in this section.
An article on the preclinical biological activity and mechanistic investigations of the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound associated with the PubChem Compound Identifier (CID) 78069309 have yielded no specific results. This suggests that the provided identifier may be incorrect, non-existent in public databases, or pertains to a substance not detailed in the scientific literature.
The successful generation of the requested article is entirely dependent on the initial identification of the specific chemical entity to which "this compound" refers. Without this foundational information, it is not possible to retrieve data concerning its biological activities, including:
In Vitro Cellular Assays: Information regarding cell-based reporter assays, functional characterization in specific cell lines, or studies on cellular responses cannot be obtained without knowing the compound .
Ex Vivo Tissue Culture Studies: It is impossible to find research on the effects of an unidentified compound in tissue culture models.
Preclinical Animal Models: Investigations into the biological impact of a compound in rodent or other animal models are contingent on the compound's identity.
Therefore, the detailed outline provided in the prompt cannot be addressed. Should a valid and publicly accessible compound identifier be provided, this request can be revisited.
Information regarding the chemical compound “this compound” is not available in publicly accessible scientific databases.
Extensive searches for the chemical compound identified by the Compound ID (CID) 78069309 have yielded no specific results. This identifier does not correspond to a recognized substance within major chemical and biological databases. Consequently, there is no scientific literature available detailing its preclinical biological activity, its effects on cellular and molecular systems, or any potential synergistic or antagonistic interactions with other research compounds.
The requested article, which was to be structured around the preclinical and mechanistic investigations of this compound, cannot be generated due to the absence of any foundational data on this specific compound. The inquiry into its biological activities, including cellular and molecular changes in organ systems and its interactions with other compounds, presupposes the existence of a known chemical entity with associated research, which is not the case for this compound.
Therefore, the sections and subsections outlined for the article, namely:
Preclinical Biological Activity and Mechanistic Investigations of Cid 78069309
Synergistic and Antagonistic Mechanistic Interactions of CID 78069309 with Other Research Compounds
cannot be addressed. There are no research findings, data tables, or detailed mechanistic investigations to report for a compound that is not characterized in the public domain.
Computational and Theoretical Studies of Cid 78069309
Molecular Docking and Dynamics Simulations of CID 78069309 with Target Proteins
The discovery of this compound as a Nav1.7 inhibitor was facilitated by a large-scale in silico screening and simulation process. This approach began with a structure-based similarity search of approximately 1.5 million compounds. From this vast library, promising candidates were selected for more detailed computational analysis through molecular docking and dynamics simulations with the Nav1.7 protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, these simulations were crucial in assessing its potential to bind effectively to the Nav1.7 channel. Following docking, molecular dynamics (MD) simulations were performed. MD simulations provide insights into the physical movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted protein-ligand complex. In the case of this compound, these simulations confirmed a stable interaction with the Nav1.7 channel, specifically at the voltage sensor of Domain 4 (VSDIV).
The in silico screening process narrowed the field to nine compounds for experimental testing. Of these, four demonstrated significant inhibitory activity against sodium currents in cells expressing Nav1.7. Compound 9, later identified as this compound or DA-0218, was the most effective, reducing the sodium current by 80%.
Table 1: In Silico Screening and In Vitro Validation of Nav1.7 Inhibitors
| Screening Stage | Description | Results |
|---|---|---|
| Initial Library | A large collection of compounds for virtual screening. | 1.5 million compounds |
| In Silico Screening | Structure-based similarity search and molecular docking against Nav1.7. | 9 compounds selected for in vitro assessment. |
| In Vitro Validation | Patch clamp experiments on HEK293 cells expressing Nav1.7. | 4 of the 9 compounds showed ≥29% inhibition of sodium currents. |
| Lead Compound | The most potent inhibitor identified from the validated compounds. | Compound 9 (this compound) achieved 80% inhibition with an IC₅₀ of 0.74 μM. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on analogs of this compound are not detailed in available literature, the methodologies are widely applied to Nav1.7 inhibitors. These studies are essential for optimizing lead compounds by predicting how changes in molecular structure will affect inhibitory potency and selectivity.
Machine learning methods are often employed to build robust QSAR models. For instance, the Random Forest (RF) algorithm has been successfully used to develop classification models that can distinguish between active and inactive Nav1.7 inhibitors. Such models are built using extensive datasets of compounds with known activities, extracted from databases like ChEMBL and BindingDB. The models can then be used to screen new, untested compounds or to guide the synthesis of novel analogs with potentially improved properties.
Table 2: Components of a Typical Machine Learning-Based QSAR Model for Nav1.7 Inhibitors
| Component | Description | Example |
|---|---|---|
| Data Source | Databases containing compounds with measured activity against Nav1.7. | ChEMBL, BindingDB, scientific literature. |
| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. | Circular fingerprints (e.g., CDK). |
| Machine Learning Algorithm | An algorithm trained on the dataset to find relationships between descriptors and activity. | Random Forest (RF). |
| Model Validation | The model's predictive performance is tested on an independent (imbalanced) dataset. | Use of Precision-Recall (PR) curves to evaluate performance. |
| Application | The validated model is used to screen compound libraries or suggest molecular optimizations. | Virtual screening of commercial compound libraries. |
In Silico Prediction of this compound Binding Sites and Interaction Modes
A critical outcome of computational studies is the precise identification of a drug's binding site and the specific molecular interactions that stabilize the binding. For this compound, in silico modeling predicted that it targets the voltage-sensing domain of the fourth transmembrane segment (VSDIV) of the Nav1.7 channel. This site is a known pocket for other Nav1.7 inhibitors, suggesting its importance for modulating channel function.
The interaction mode describes the specific contacts between the ligand and the protein's amino acid residues. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. While the exact residues interacting with this compound are not specified in the initial reports, molecular dynamics simulations inherently analyze these forces to confirm the stability of the binding pose within the VSDIV pocket. The accuracy of binding site prediction is a major focus of computational biology, with numerous methods developed to identify these critical locations on a protein's surface.
Table 3: Predicted Binding Target and Site for this compound
| Parameter | Prediction | Source |
|---|---|---|
| Target Protein | Voltage-gated sodium channel Nav1.7 | |
| Specific Binding Site | Voltage Sensor of Domain 4 (VSDIV) |
| Selectivity | No significant effect observed on Nav1.5 channels. | |
Bioinformatic and Proteomic Approaches to this compound Research (e.g., Perseus platform)
Bioinformatic and proteomic studies offer a broader view of a compound's effects beyond its primary target. The Perseus software platform is a powerful tool designed for the comprehensive analysis of quantitative data from proteomics and other high-dimensional omics experiments. It provides a user-friendly, interactive workflow for tasks such as data normalization, statistical analysis, pattern recognition, and multiple-hypothesis testing.
While there are no published studies that explicitly use the Perseus platform to analyze the effects of this compound, this platform represents a key technology for such future research. For example, researchers could use Perseus to analyze proteomic data from neuronal cells treated with this compound. This would allow them to quantify changes in the expression levels of thousands of proteins.
Such an approach could:
Confirm the on-target engagement by observing downstream effects of Nav1.7 inhibition.
Identify potential
Analytical Methodologies for Cid 78069309 in Research Settings
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of CID 78069309
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of organic molecules like this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a detailed fingerprint of its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR would identify the number and environment of hydrogen atoms, with the methylene (B1212753) (–CH₂–) protons of the acetic acid group expected to show a characteristic singlet.
¹³C NMR provides information on the carbon skeleton. researchgate.netspectrabase.com The spectrum would reveal distinct signals for the carboxylic acid carbon, the methylene carbon, the two carbons of the oxadiazole ring, and the trifluoromethyl carbon.
¹⁹F NMR is particularly crucial for this molecule, as it would show a signal corresponding to the trifluoromethyl (–CF₃) group, confirming its presence and electronic environment.
These spectra are typically recorded using a deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands, including a broad O–H stretch from the carboxylic acid, a sharp C=O stretch, C–O stretches, C–N stretches associated with the oxadiazole ring, and strong C–F stretches from the trifluoromethyl group. vulcanchem.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The 1,2,4-oxadiazole (B8745197) ring, being an aromatic heterocycle, is expected to absorb UV light. A UV-Vis spectrum, likely run in a solvent like ethanol (B145695) or acetonitrile (B52724), would help in quantitative analysis and in monitoring reactions involving the chromophore.
Chromatographic Methods for Separation and Quantification of this compound and its Research-Relevant Derivatives
Chromatography is paramount for separating this compound from reaction mixtures, impurities, or biological matrices, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for non-volatile, polar compounds like this compound. vulcanchem.comgoogle.com A reversed-phase method would typically be developed for purity assessment and quantification. vulcanchem.com The acidic nature of the compound makes it well-suited for analysis on a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector set to a wavelength where the oxadiazole ring maximally absorbs light.
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. However, analysis could be performed following a derivatization step, such as esterification (e.g., to its methyl or ethyl ester), to increase its volatility.
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for molecular weight determination and structural analysis. vulcanchem.comnih.gov It is frequently coupled with a chromatographic separation method, most commonly liquid chromatography (LC-MS).
For this compound, LC-MS would be the premier tool for its detection and identification in complex mixtures. Electrospray ionization (ESI) would be the ionization method of choice, likely in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₅H₃F₃N₂O₃).
Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem MS is employed. The precursor ion (e.g., the [M-H]⁻ ion) is selected and subjected to fragmentation, often through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions are then analyzed to piece together the molecule's structure. This fragmentation pattern provides a highly specific fingerprint for the compound.
Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([M-H]⁻ Ion)
| Precursor m/z (Calculated) | Fragment m/z (Calculated) | Proposed Fragment Structure/Loss |
| 195.0023 | 151.0125 | Loss of CO₂ (decarboxylation) |
| 195.0023 | 124.0097 | Loss of CO₂ and HCN |
| 151.0125 | 82.0063 | Cleavage of the oxadiazole ring |
Note: m/z values are for the monoisotopic masses of the negative ions.
Advanced Imaging Techniques for Tracing this compound in Biological Systems
To understand the mechanism of action of a compound, it is often necessary to track its location within cells or tissues. While there is no specific published research on imaging this compound, established methodologies could be applied for such mechanistic studies.
Radiolabeling for Mechanistic Studies: A common approach involves synthesizing a radiolabeled version of the compound. For this compound, this could involve incorporating a radioactive isotope such as Carbon-14 (¹⁴C) into the acetic acid backbone or Tritium (³H). Studies on other oxadiazole derivatives have successfully used radioiodination (e.g., with ¹²³I or ¹²⁵I) or labeling with ¹⁸F for imaging with techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). researchgate.netrsc.orgmdpi.com
Once radiolabeled, the compound can be administered to cell cultures or animal models. Its distribution can then be visualized using techniques like:
Autoradiography: Slices of tissue are exposed to a photographic film or phosphor screen, which is sensitive to the radiation emitted by the labeled compound, revealing its location.
SPECT/PET Imaging: These non-invasive techniques allow for the visualization of the radiolabeled compound's distribution in a living animal over time, providing valuable pharmacokinetic and biodistribution data. researchgate.netrsc.org
Fluorescence Labeling: Alternatively, this compound could be chemically modified by attaching a fluorescent tag (a fluorophore). This would allow its visualization in cells using fluorescence microscopy, enabling studies of its subcellular localization and interaction with potential biological targets.
These advanced imaging applications require the synthesis of specialized derivatives of this compound but are powerful tools for elucidating its biological function at a molecular level.
Cid 78069309 As a Chemical Probe and Research Tool
Application of CID 78069309 to Investigate Specific Biological Pathways
This compound has been pivotal in the exploration of the biological pathways essential for the survival of the Leishmania donovani parasite, the causative agent of visceral leishmaniasis. Research has demonstrated that this compound selectively inhibits the cdc-2-related kinase 12 (CRK12) of the parasite. frontiersin.org The inhibition of this cyclin-dependent kinase is a key mechanism of action, leading to the disruption of the parasite's cell cycle.
Studies have shown that exposure of L. donovani promastigotes to this compound results in cell cycle arrest at the G2/M phase. This specific interference with the parasite's reproductive cycle provides strong evidence of the critical role of CRK12 in Leishmania proliferation. The availability of a potent and selective inhibitor like this compound has thus enabled a deeper understanding of the kinase-driven signaling pathways that are fundamental to the parasite's viability.
Use of this compound for Target Validation in Cellular Systems
The utility of this compound extends to the crucial process of target validation in drug discovery. The compound's efficacy in cellular systems has been a cornerstone in validating CRK12 as a druggable target for anti-leishmanial therapies. In intra-macrophage assays, which mimic the natural environment of the parasite within a host, this compound has demonstrated potent activity against L. donovani with a median effective concentration (EC50) of 1.4 µM. nih.gov
Crucially, the compound exhibits significant selectivity, with a much lower impact on mammalian host cells, such as the THP-1 cell line (EC50 >50 µM). nih.gov This selectivity is a critical factor in validating a target, as it suggests a therapeutic window where the parasite can be targeted with minimal off-target effects on the host. The direct correlation observed between the inhibition of CRK12 and parasite killing provides robust evidence for its role as a valid therapeutic target.
Table 1: In Vitro Activity of this compound
| Assay Type | Organism/Cell Line | EC50 (µM) |
|---|---|---|
| Intra-macrophage Assay | L. donovani | 1.4 nih.gov |
| Cidal Axenic Amastigote Assay | L. donovani | 0.1 nih.gov |
| Mammalian Host Cell Cytotoxicity | THP-1 cells | >50 nih.gov |
Development of this compound-Based Tools for Mechanistic Studies
The development of this compound is a result of a focused medicinal chemistry program aimed at optimizing a pyrazolopyrimidine scaffold. This lead compound, along with its analogues, has served as a valuable set of chemical tools for detailed mechanistic studies. nih.gov These tools have been instrumental in elucidating the specific function of CRK12 and its partner cyclin, CYC9.
To definitively confirm the engagement of this compound with its intended target, advanced techniques such as chemical proteomics have been employed. These studies have successfully demonstrated the direct binding of the compound to CRK12 within the complex cellular environment of the parasite. The availability of these well-characterized chemical probes has not only solidified the understanding of the CRK12 pathway but also provides a foundation for the development of future inhibitors with potentially improved properties.
This compound as a Ligand for Targeted Delivery in Research Models (e.g., liposomal delivery)
Based on a comprehensive review of publicly available scientific literature, there is currently no specific information on the use of this compound as a ligand for targeted delivery in research models, including liposomal formulations. While targeted drug delivery systems are a significant area of research for anti-leishmanial drugs, studies detailing the conjugation or encapsulation of this compound for such purposes have not been identified. Future research may explore these avenues to potentially enhance the therapeutic index of this promising compound.
Future Directions and Emerging Research Avenues for Cid 78069309
Unexplored Mechanistic Aspects of CID
While CID has been instrumental in elucidating various cellular signaling pathways, there remain intricate mechanistic details that are yet to be fully understood. A key area of future research lies in dissecting complex feedback loops within signaling networks.
For instance, in the study of migrating neutrophils, CID was used to demonstrate a positive feedback loop involving PI3K and the small GTPase Rac. nih.gov Activation of PI3K at the plasma membrane led to actin remodeling, which in turn further activated PI3K. nih.gov However, the precise molecular steps that constitute this feedback are still not completely determined. nih.govnih.gov Future studies could employ refined CID techniques, perhaps in combination with high-resolution imaging and proteomic approaches, to identify the specific protein-protein and protein-lipid interactions that mediate this and other feedback mechanisms.
Similarly, in neuronal development, CID experiments have shown that PI3K activation at the plasma membrane can increase the activation of the small GTPase HRas, suggesting a positive feedback loop. nih.govnih.gov The exact mechanism by which the resulting increase in PI(3,4,5)P3 at the membrane signals back to HRas remains an open question. nih.govnih.gov Unraveling these and other nuanced mechanistic details will be a significant focus for future CID-based research.
Potential for Novel CID Derivative Design with Enhanced Research Utility
The versatility of CID is largely dependent on the design of its core components: the dimerizing domains and the chemical inducer. A promising future direction is the development of novel CID systems with enhanced capabilities.
Recent advancements have already led to the creation of novel CID substrates that permit the simultaneous and orthogonal manipulation of multiple cellular systems within a single cell. nih.gov This allows for the investigation of crosstalk and integration between different signaling pathways in a highly controlled manner. Future designs could expand this multi-target capability, enabling the orchestration of even more complex cellular events.
Another area for innovation is in the design of CID systems with improved specificity and reversible kinetics. nih.govnih.gov While current systems are highly effective, the development of derivatives with faster association and dissociation rates would allow for the study of highly dynamic cellular processes. Furthermore, designing derivatives that are responsive to different chemical inducers would provide researchers with a larger toolkit for intricate experimental designs. The design of such novel derivatives is an active area of research with the potential to significantly broaden the research utility of CID.
Integration of CID Research with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole. The integration of CID technology with systems biology approaches offers a powerful strategy to dissect this complexity.
CID allows for the targeted perturbation of specific nodes within a complex network, and the system-wide effects of this perturbation can then be analyzed using high-throughput techniques such as transcriptomics, proteomics, and metabolomics. For example, by using CID to activate a specific transcription factor, researchers can map its direct and indirect downstream targets on a genomic scale.
This approach has been conceptualized in frameworks like the Research Domain Criteria (RDoC) project, which encourages the study of fundamental dimensions of behavior and neurobiology. wikipedia.org CID can be used to manipulate specific neurobiological components to understand their impact on complex behaviors, thus providing a bridge between molecular-level manipulations and system-level outcomes. wikipedia.org The future of CID in this context lies in its application to increasingly complex models of cellular and organismal function, providing invaluable data for the construction and validation of predictive systems biology models.
Addressing Research Gaps in the Understanding of CID's Biological Roles
Despite the widespread application of CID as a research tool, there are still gaps in our understanding of how the components of CID systems themselves might interact with endogenous cellular processes. Addressing these gaps is crucial for ensuring the continued accuracy and reliability of CID-based findings.
One area of focus should be the comprehensive characterization of any potential off-target effects of the dimerizing chemicals and the fusion proteins. While the commonly used dimerizer rapamycin (B549165) and its analogs are generally considered to be specific, a thorough investigation of their potential interactions with other cellular components is warranted.
Q & A
Q. How to design a longitudinal study tracking this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Collect serial samples (blood, tissue) in animal models at defined timepoints. Model data using compartmental analysis (e.g., NONMEM). Corrogate exposure levels with biomarker changes (e.g., target engagement via PET imaging) .
Key Considerations for Researchers
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics) to confirm key findings .
- Ethical Compliance : Disclose conflicts of interest and obtain IRB/IACUC approvals for biological studies .
- Interdisciplinary Collaboration : Engage computational chemists for in silico modeling and clinicians for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
